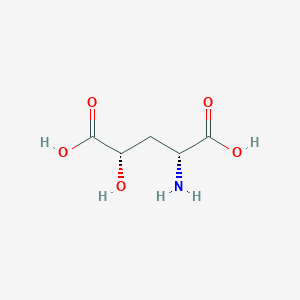
D-Erythro-4-hydroxyglutamic acid
描述
D-Erythro-4-hydroxyglutamic acid is an organic compound belonging to the class of glutamic acid and derivatives. This compound has a molecular formula of C5H9NO5 and a molecular weight of 163.13 g/mol . It is a derivative of glutamic acid, an important neurotransmitter in the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythro-4-hydroxyglutamic acid can be achieved through stereospecific synthesis methods. One approach involves the use of nonribosomally produced natural products, such as antifungal and antimicrobial kutznerides, which are hexadepsipeptides composed of one alpha-hydroxy acid and five nonproteinogenic amino acids . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar stereospecific methods. The process would require optimization of reaction conditions, such as temperature, pH, and concentration of reagents, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are essential to obtain the final product in its desired form.
化学反应分析
Types of Reactions
D-Erythro-4-hydroxyglutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and amides. These products can have different properties and applications depending on their chemical structure.
科学研究应用
D-Erythro-4-hydroxyglutamic acid has several scientific research applications, including:
Medicine: The compound is used in research related to neurotransmitter function and potential therapeutic applications for neurological disorders.
Industry: It is utilized in the synthesis of various pharmaceuticals and as a building block for more complex chemical compounds.
作用机制
The mechanism of action of D-Erythro-4-hydroxyglutamic acid involves its interaction with metabotropic glutamate receptors, such as mGlu1a, mGlu2, and mGlu8a . It activates these receptors in a dose-dependent manner, leading to various downstream effects on neurotransmission and cellular signaling pathways. The compound also serves as a substrate for aminotransferase, which plays a role in amino acid metabolism and neurotransmitter synthesis.
相似化合物的比较
Similar Compounds
Similar compounds to D-Erythro-4-hydroxyglutamic acid include:
L-Glutamic acid: A naturally occurring amino acid and neurotransmitter.
DL-4-Hydroxy-2-ketoglutaric acid: A derivative of glutamic acid with similar chemical properties.
N-Carbamyl-L-glutamic acid: Another derivative used in various biochemical applications.
Uniqueness
This compound is unique due to its specific stereochemistry and its ability to activate multiple metabotropic glutamate receptors. This makes it a valuable tool in research related to neurotransmission and receptor function. Additionally, its role as a substrate for aminotransferase distinguishes it from other similar compounds.
属性
IUPAC Name |
(2R,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















